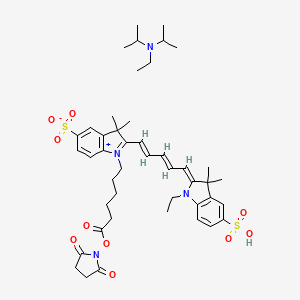
CY5-SE/Dipea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CY5-SE/Dipea, also known as Cyanine5.5 NHS ester with N,N-diisopropylethylamine, is a cyanine dye. Cyanine dyes are characterized by their long wavelengths, adjustable absorption and emission properties, high extinction coefficients, good water solubility, and relatively simple synthesis. These dyes are commonly used for labeling proteins, antibodies, and small molecular compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
CY5-SE/Dipea is synthesized by linking two nitrogen atoms with an odd number of methyl units. The synthesis involves the preparation of a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). The dye is then mixed with the target protein or antibody solution at a pH of 8.5±0.5. The reaction is carried out at room temperature for 60 minutes with gentle shaking .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The dye is produced in bulk quantities and stored under light-protected conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
CY5-SE/Dipea primarily undergoes substitution reactions, where it labels amino groups in peptides, proteins, and oligonucleotides. It can also act as a sulfur activator, promoting the reaction of 2-nitrochalcones with elemental sulfur .
Common Reagents and Conditions
Reagents: Anhydrous DMSO, sodium bicarbonate (for pH adjustment), phosphate-buffered saline (PBS)
Conditions: Room temperature, light-protected environment, gentle shaking
Major Products
The major products formed from these reactions are labeled proteins, antibodies, and small molecular compounds. These labeled products are used for various scientific research applications .
Scientific Research Applications
CY5-SE/Dipea is widely used in scientific research due to its excellent labeling properties. Some of its applications include:
Chemistry: Used as a fluorescent dye for labeling small molecules and studying their interactions.
Biology: Utilized for labeling proteins and antibodies to study cellular processes and protein-protein interactions.
Medicine: Employed in biomedical imaging, particularly for tumor imaging and tracking drug metabolism.
Industry: Used in the development of diagnostic assays and imaging agents .
Mechanism of Action
The mechanism of action of CY5-SE/Dipea involves the formation of a covalent bond between the dye and the amino groups of the target molecules. This labeling process enhances the fluorescence properties of the target molecules, allowing for their detection and analysis. The dye’s long wavelength and high extinction coefficient make it particularly suitable for imaging applications .
Comparison with Similar Compounds
Similar Compounds
- Cyanine5 NHS ester
- Cyanine7 NHS ester
- Fluorescein isothiocyanate (FITC)
- Rhodamine B isothiocyanate
Uniqueness
CY5-SE/Dipea stands out due to its long wavelength, adjustable absorption and emission properties, and high extinction coefficient. These characteristics make it highly effective for labeling and imaging applications, particularly in biomedical research .
Properties
Molecular Formula |
C45H62N4O10S2 |
|---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |
InChI Key |
AWAMARUTRNBVTA-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)

![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
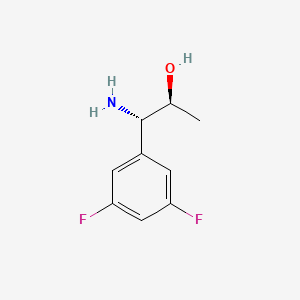

![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
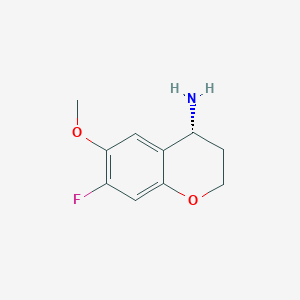
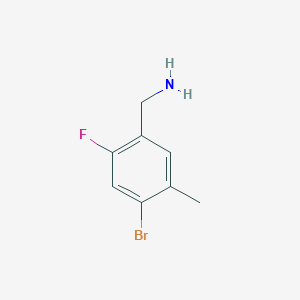
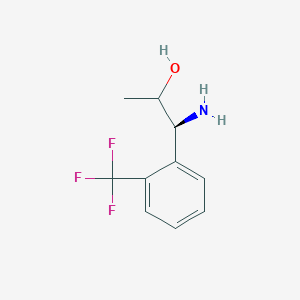

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
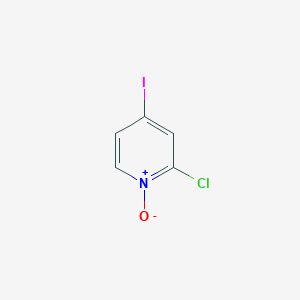
![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
